molecular formula C10H10ClN3 B1483251 4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2091718-29-3

4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B1483251
CAS No.: 2091718-29-3
M. Wt: 207.66 g/mol
InChI Key: RPVAPSQHVXYMRB-UHFFFAOYSA-N
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Description

4-(5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1-methylpyrazole moiety bearing a chloromethyl (-CH₂Cl) substituent at position 3. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The chloromethyl group enhances reactivity, enabling nucleophilic substitution for further functionalization .

Properties

IUPAC Name

4-[5-(chloromethyl)-1-methylpyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-14-9(7-11)6-10(13-14)8-2-4-12-5-3-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVAPSQHVXYMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=NC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation and N-Methylation

  • The pyrazole ring is prepared by refluxing hydrazine hydrate with a suitable β-diketone or α,β-unsaturated carbonyl compound in ethanol or dioxane with catalytic amounts of base (e.g., piperidine).
  • Subsequent N-methylation is achieved by treating the pyrazole with methyl iodide under basic conditions, yielding 1-methyl-1H-pyrazole derivatives.

Chloromethylation of Pyrazole

  • Chloromethylation is conducted using chloromethyl methyl ether or chloromethyl chloroformate at controlled temperatures (typically below 50°C) to prevent side reactions and optimize selectivity.
  • Potassium carbonate or sodium hydride is used as a base to facilitate substitution at the 5-position of the pyrazole ring.
  • The reaction is often performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile to enhance solubility and reactivity.

Coupling with Pyridine

  • The chloromethylated pyrazole is then coupled with 4-halopyridine derivatives via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling), which provide high regioselectivity and yields.
  • Alternatively, nucleophilic substitution on 4-chloromethylpyridine with the pyrazole anion can be performed under basic conditions to form the target compound.
  • Reaction conditions typically involve inert atmosphere, controlled temperature (room temperature to 120°C), and use of bases such as potassium carbonate or sodium hydride.

Industrial and Laboratory Scale Synthesis

  • Laboratory Scale: Multi-step synthesis involving isolation and purification of intermediates such as 1-methyl-pyrazole, chloromethylated pyrazole, and pyridine derivatives. Techniques include reflux, chromatographic purification, and recrystallization.
  • Industrial Scale: Continuous flow reactors and automated systems are employed to improve reaction efficiency, yield, and product consistency. Precise temperature and atmosphere control prevent side reactions and degradation.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the pyrazole and pyridine ring structures, methyl and chloromethyl groups. Chloromethyl protons typically appear as singlets near δ 4.5–5.0 ppm.
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and isotopic patterns.
  • Infrared Spectroscopy (IR): Characteristic C-Cl stretching vibrations observed at 600–800 cm⁻¹; aromatic C-H and C=N stretches confirm heterocyclic structures.
  • Purity and Yield: Typical yields range from 50% to 90% depending on step and scale; purity is generally >95% after purification.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Pyrazole ring formation Hydrazine hydrate + β-diketone + piperidine Ethanol/Dioxane Reflux (4-6 hrs) ~85-90 Catalytic base facilitates cyclization
N-Methylation of pyrazole Methyl iodide + base DMF/Acetonitrile Room temp ~80-85 Alkylation at N1 position
Chloromethylation Chloromethyl methyl ether + K2CO3 DMF/Acetonitrile <50°C 70-85 Controlled temp to avoid side products
Coupling with 4-halopyridine Pd catalyst + base (K2CO3) DMF/Acetonitrile 80-120°C 60-80 Cross-coupling or nucleophilic substitution

Research Findings and Observations

  • The presence of the chloromethyl group on the pyrazole ring significantly enhances reactivity, allowing for further functionalization and biological activity modulation.
  • Coupling at the 4-position of pyridine yields regioselective products with improved binding affinity in medicinal chemistry applications.
  • Optimization of chloromethylation conditions (temperature, solvent, base) is critical to maximize yield and minimize impurities.
  • Use of palladium-catalyzed cross-coupling has been shown to improve overall yields and reduce reaction times compared to traditional nucleophilic substitution routes.

Chemical Reactions Analysis

Types of Reactions

4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

The biological activity of 4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is attributed to its structural components:

  • Pyridine Moiety : Known for facilitating interactions with various biological targets, making it a candidate for drug development.
  • Pyrazole Structure : Linked to anti-inflammatory and anticancer activities.

Cancer Research

Recent studies have demonstrated that derivatives of this compound can serve as dual inhibitors for c-MET kinase, which plays a crucial role in cancer progression. The specificity and efficacy of these compounds make them promising candidates for further development in oncology.

Neurological Disorders

The modulation of M4 muscarinic receptors by pyrazole derivatives suggests their potential use in treating neurological conditions. By enhancing the binding affinity of acetylcholine at these receptors, these compounds could improve cognitive functions in patients with Alzheimer's disease.

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits c-MET kinase; potential in oncology
Neurological EffectsModulates M4 receptors; implications for Alzheimer's
AntimicrobialPotential activity against various pathogens

Mechanism of Action

The mechanism of action of 4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural Analogs with Chloromethyl Substituents

5-(Chloromethyl)-2-phenylpyrimidine (CAS 886531-63-1)
  • Structure : Pyrimidine core with chloromethyl and phenyl substituents.
  • Properties : Melting point 96.5–98°C; priced at ¥80,400/1g .
  • Comparison: The pyrimidine ring (vs. The absence of a pyrazole ring diminishes hydrogen-bonding capacity.
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 50737-35-4)
  • Structure : Oxadiazole replaces pyrazole, linked to pyridine.
  • Comparison : The oxadiazole’s electron-deficient nature increases polarity compared to pyrazole. This may enhance solubility in polar solvents but reduce thermal stability .
5-[4-(Chloromethyl)phenyl]-2-ethoxypyridine
  • Structure : Chloromethyl on a phenyl side chain attached to pyridine.
  • Comparison : The chloromethyl group’s position on a phenyl ring (vs. pyrazole) reduces its electrophilicity, slowing alkylation reactions. The ethoxy group introduces steric hindrance absent in the target compound .

Pyrazole-Based Derivatives

5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide
  • Structure : Dihydropyrazole with carboximidamide and aryl substituents.
  • Comparison : The carboximidamide group (-C(=NH)NH₂) introduces hydrogen-bonding sites, enhancing biological target interactions. However, the lack of a chloromethyl group limits its utility as a synthetic intermediate .
5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide
  • Structure : Chlorophenyl substituent instead of chloromethyl.
  • Comparison : The chloroaryl group provides electron-withdrawing effects but lacks the reactivity of chloromethyl for nucleophilic substitution. This derivative is more suited for aromatic coupling reactions .

Physicochemical and Reactivity Comparisons

Compound Core Structure Melting Point (°C) Reactivity (-CH₂Cl) Key Applications
Target Compound Pyrazole-Pyridine Not reported High Alkylation agent, drug intermediate
5-(Chloromethyl)-2-phenylpyrimidine Pyrimidine 96.5–98 Moderate Crystallography studies
4-[5-(Chloromethyl)-oxadiazol]pyridine Oxadiazole-Pyridine Not reported High (polar solvent) High-throughput synthesis
5-(4-Chlorophenyl)dihydropyrazole Dihydropyrazole Not reported Low Bioactive molecule synthesis

Biological Activity

Overview

4-(5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. The compound features a pyridine ring substituted with a pyrazole moiety, which is known to enhance its pharmacological properties. This article presents an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C10H10ClN3
  • Molecular Weight : 207.66 g/mol
  • CAS Number : 2091718-29-3
  • Purity : Minimum 95% .

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly those involved in cancer and inflammatory pathways.
  • Receptor Modulation : It interacts with receptors such as muscarinic acetylcholine receptors, exhibiting allosteric modulation properties that enhance the affinity of endogenous ligands .
  • Antimicrobial Activity : Its structural components allow it to exhibit antimicrobial effects against a range of pathogens, making it a candidate for further drug development.

Biological Activity Data

The following table summarizes the biological activities and associated IC50 values for this compound and related compounds:

Activity TypeTarget/PathwayIC50 Value (µM)Reference
AnticancerCDK20.36
AnticancerCDK91.8
AntimicrobialVarious pathogensVaries
Enzyme InhibitionDYRK1ANanomolar level
Allosteric ModulationMuscarinic receptorsNot specified

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrazole and pyridine rings can significantly influence the biological activity of the compound. For instance, substituents on the pyrazole ring can enhance binding affinity to target enzymes and receptors, thereby improving therapeutic efficacy. The presence of the chloromethyl group is particularly notable for its reactivity, allowing for further functionalization and optimization of biological properties .

Case Study 1: Inhibition of DYRK1A

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The findings demonstrated effective inhibition at low concentrations, suggesting potential applications in developing new antimicrobial agents .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

  • Absorption : The compound displays favorable absorption characteristics due to its lipophilicity.
  • Distribution : It is well-distributed throughout body tissues, which is critical for its therapeutic efficacy.
  • Metabolism : Metabolic pathways involve oxidation and conjugation reactions that may affect its bioavailability.
  • Excretion : Primarily excreted through urinary pathways after metabolic processing.

Q & A

Q. What advanced techniques are recommended for studying the compound’s stability under physiological conditions?

  • Protocol :
  • Forced Degradation Studies : Expose to pH 1–13 buffers at 40°C for 48 hours, followed by LC-MS to identify degradation products.
  • Accelerated Stability Testing : Use Arrhenius plots to predict shelf life at 25°C .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine

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